2-Bromobenzaldoxima

Descripción general

Descripción

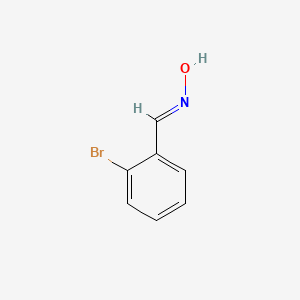

2-Bromobenzaldoxime is an organic compound with the molecular formula C₇H₆BrNO. It is a derivative of benzaldoxime, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.

Aplicaciones Científicas De Investigación

2-Bromobenzaldoxime has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a pharmacological agent.

Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromobenzaldoxime can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding 2-Bromobenzaldoxime as a white crystalline solid.

Industrial Production Methods

In an industrial setting, the production of 2-Bromobenzaldoxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromobenzaldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-bromobenzonitrile.

Reduction: Reduction of 2-Bromobenzaldoxime can yield 2-bromoaniline.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: 2-Bromobenzonitrile

Reduction: 2-Bromoaniline

Substitution: Various substituted benzaldoximes depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 2-Bromobenzaldoxime involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

Benzaldoxime: The parent compound without the bromine substitution.

4-Bromobenzaldoxime: A similar compound with the bromine atom at the fourth position.

2-Chlorobenzaldoxime: A compound with a chlorine atom instead of bromine at the second position.

Uniqueness

2-Bromobenzaldoxime is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and biological activity. The position of the bromine atom also affects the compound’s physical properties and its interactions with other molecules.

Actividad Biológica

2-Bromobenzaldoxime, a derivative of benzaldehyde, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a bromine atom and an oxime functional group, contributing to its potential therapeutic applications. This article reviews the biological activity of 2-bromobenzaldoxime, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical formula for 2-bromobenzaldoxime is . The presence of the bromine atom enhances its reactivity, while the oxime group (–C=N–OH) is known for its ability to participate in various chemical reactions. The E configuration of the compound indicates that the substituents around the double bond are on opposite sides, which may influence its biological interactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-bromobenzaldoxime. In vitro assays have demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines, including:

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- HeLa (cervical cancer)

The compound's efficacy was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Notably, 2-bromobenzaldoxime showed IC50 values comparable to established chemotherapeutics such as doxorubicin and sunitinib .

Table 1: Antiproliferative Activity of 2-Bromobenzaldoxime

| Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|

| HepG2 | 6.83 | Doxorubicin | 10 |

| MCF-7 | 3.64 | Sunitinib | 5 |

| MDA-MB-231 | 2.14 | Doxorubicin | 8 |

| HeLa | 5.18 | Sunitinib | 4 |

The mechanism of action appears to involve the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase. This suggests that 2-bromobenzaldoxime may target multiple pathways involved in cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, 2-bromobenzaldoxime has demonstrated antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Candida albicans (fungus)

The antimicrobial efficacy was evaluated using the agar diffusion method, where zones of inhibition were measured to assess activity. The results indicated that 2-bromobenzaldoxime possesses a broad spectrum of antimicrobial properties .

Table 2: Antimicrobial Activity of 2-Bromobenzaldoxime

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

| Candida albicans | 14 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 2-bromobenzaldoxime. Modifications in the chemical structure can significantly alter its potency and selectivity against various biological targets. For instance, substituents on the benzene ring can enhance or diminish biological activity depending on their electronic and steric properties.

Case Studies

- Anticancer Studies : A study conducted on a series of substituted benzaldoximes revealed that compounds with electron-donating groups exhibited enhanced antiproliferative activity compared to those with electron-withdrawing groups .

- Antimicrobial Studies : Another investigation demonstrated that modifications to the oxime functional group could improve antimicrobial efficacy against resistant strains of bacteria .

Propiedades

IUPAC Name |

(NE)-N-[(2-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIRFUPZHPEKAE-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the ortho-bromination reaction described in the first research article?

A1: The research by [] focuses on a novel method for synthesizing 2-bromobenzaldehydes, utilizing a palladium-catalyzed ortho-bromination of benzaldehydes. This reaction is significant because it offers a selective and efficient way to introduce a bromine atom at the ortho position of benzaldehydes, a transformation often challenging to achieve through traditional methods. The use of O-methyloxime as a directing group is crucial for the selectivity observed in this reaction. This method provides a valuable tool for synthesizing various substituted 2-bromobenzaldehydes, which can serve as important building blocks in organic synthesis.

Q2: How is 2-bromobenzaldoxime utilized in the synthesis of 3-hydroxyisoquinoline N-oxides?

A2: The second research article highlights the use of 2-bromobenzaldoxime as a starting material in the copper-catalyzed synthesis of 3-hydroxyisoquinoline N-oxides []. While the abstract doesn't provide detailed information, the title suggests a condensation reaction between 2-bromobenzaldoxime and β-dicarbonyl compounds. This reaction likely proceeds through a cascade of steps involving condensation, cyclization, and oxidation, ultimately forming the desired 3-hydroxyisoquinoline N-oxide structure. This method offers a simple and efficient route to access this important class of heterocyclic compounds, which hold significant potential in medicinal chemistry and materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.